molecular formula C15H12O5 B3028849 Dihydrobaicalein CAS No. 35683-17-1

Dihydrobaicalein

Cat. No. B3028849
CAS RN: 35683-17-1
M. Wt: 272.25 g/mol
InChI Key: GPDJGLOROGNHJD-UHFFFAOYSA-N
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Description

Dihydrobaicalein is a flavonoid compound that has been extensively studied for its potential therapeutic properties. It is a natural product that is found in many plant species, including Scutellaria baicalensis, which has been traditionally used in Chinese medicine for its anti-inflammatory and antioxidant effects. In recent years, dihydrobaicalein has gained attention for its ability to modulate various cellular pathways and its potential in treating a range of diseases.

Scientific Research Applications

1. Anti-Cancer Properties

  • Non-Small Cell Lung Cancer : Baicalein, closely related to dihydrobaicalein, has demonstrated efficacy in reducing lung cancer proliferation in vitro and in vivo. This effect may be partly mediated through the reduction of cell cycle progression and angiogenesis. Key molecular alterations include changes in VEGF, FGFR-2, and RB-1 expression (Cathcart et al., 2016).
  • Hepatocellular Carcinoma : Baicalein has shown anti-cancer effects in Hepatocellular Carcinoma (HCC) by affecting cell proliferation, metastasis, apoptosis, and autophagy (Bie et al., 2017).
  • Prostate Carcinoma : Baicalein and similar compounds from Scutellaria baicalensis, including dihydrobaicalein, inhibited prostate cancer cell proliferation and showed antiandrogenic activities (Bonham et al., 2005).

2. Neuroprotective Effects

  • Parkinson's Disease : Baicalein demonstrated neuroprotective effects in several Parkinson's disease animal models. It suppressed neuroinflammation and modulated microglia and astrocytes activation, potentially through inhibition of NF-κB and MAPK signals (Zhang et al., 2017).

3. Anti-Inflammatory and Hepatoprotective Effects

  • Diabetic Liver Injury : Baicalein showed significant hepatoprotective effects in diabetic liver injury by suppressing the inflammatory cascade and improving liver inflammation in diabetic mice. This was mediated by regulating HMGB1/TLR4/NF-κB signaling pathway (Yin et al., 2018).

4. Antioxidant Properties

  • Oxidative Stress Mitigation : Baicalein's antioxidant properties are evident in its ability to scavenge ROS, protect mitochondrial function, and induce antioxidant enzymes like MnSOD, thus mitigating oxidative damage to cellular components (Lee et al., 2011).

5. Pharmacokinetic Properties

  • Metabolism and Bioactivity : Studies have explored the metabolism of baicalein, revealing involvement of enzymes like COMT and UGTs, which are crucial for understanding its pharmacokinetics and bioactivity variation during drug metabolism (Zhang et al., 2017).

properties

IUPAC Name

5,6,7-trihydroxy-2-phenyl-2,3-dihydrochromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O5/c16-9-6-11(8-4-2-1-3-5-8)20-12-7-10(17)14(18)15(19)13(9)12/h1-5,7,11,17-19H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPDJGLOROGNHJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=C(C1=O)C(=C(C(=C2)O)O)O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001188384
Record name 2,3-Dihydro-5,6,7-trihydroxy-2-phenyl-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001188384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dihydrobaicalein

CAS RN

35683-17-1
Record name 2,3-Dihydro-5,6,7-trihydroxy-2-phenyl-4H-1-benzopyran-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35683-17-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dihydro-5,6,7-trihydroxy-2-phenyl-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001188384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
73
Citations
SU Woo, HR Jang, YW Chin, H Yim - Planta Medica, 2019 - thieme-connect.com
… dihydrobaicalein, or viscidulin II showed fewer mitotic populations. Cells treated with biacalein and dihydrobaicalein … baicalein, 7-O-methylwogonin, dihydrobaicalein, and viscidulin II at …
Number of citations: 9 www.thieme-connect.com
IS Sarma, PS Ghosh, R Banik, B Dinda - Chemistry of Natural Compounds, 2015 - Springer
… similar to those reported for dihydrobaicalein 7-O-glucoside (… the presence of the dihydrobaicalein hexoside moiety in it. Its … compound was elucidated as (2S)-dihydrobaicalein …
Number of citations: 2 link.springer.com
HS Chae, R Xu, JY Won, YW Chin, H Yim - International Journal of …, 2019 - mdpi.com
… dihydrobaicalein inhibits PLK1 kinase activity with an IC 50 value of 6.3 μM [22]. Dihydrobaicalein … However, dihydrobaicalein shows relatively low kinase selectivity because it inhibited …
Number of citations: 75 www.mdpi.com
SM Porras, RA Saavedra, LJ Sierra, RT González… - Molecules, 2023 - mdpi.com
… In the present study, it was observed that the flavanone dihydrobaicalein-glucuronide, a molecule without a double bond in positions 2 and 3 of the C ring, was the main contributor to …
Number of citations: 7 www.mdpi.com
TP Popova, DA Pakaln, VI Litvinenko - Chemistry of Natural Compounds, 1975 - Springer
… ; 6-hydroxyluteolin (VIII), C:sH:o07, amorphous; 6-hydroxyluteolin 7-glucuronide (XVII), C2~H~8013, amorphous; dihydrobaicalein (IX), CxsH~oOs, amorphous; and dihydrobaicalein 7-…
Number of citations: 16 link.springer.com
Y MIYAICHI, Y IMOTO, T TOMIMORI… - Chemical and …, 1988 - jstage.jst.go.jp
From the root of Scutellaria scandens BUCH.-HAM. ex D. DON, five new flavanones (IV) were isolated, together with oroxylin A, dihydrooroxylin A, wogonin, chrysin, baicalein, …
Number of citations: 50 www.jstage.jst.go.jp
BMIS Jadalla, JJ Moser, R Sharma, NGER Etsassala… - Separations, 2022 - mdpi.com
Diabetes mellitus (DM) is a group of systemic metabolic disorders with a high rate of morbidity and mortality worldwide. Due to the detrimental side effects of the current treatment, there …
Number of citations: 9 www.mdpi.com
L Wang, D Zhang, N Wang, S Li, HY Tan, Y Feng - RSC advances, 2019 - pubs.rsc.org
… Dihydrobaicalein and viscidulin II isolated from Chinese skullcap were subjected to an anticancer assay for inhibiting polo-like kinase (PLK), which is very important in cancer therapy…
Number of citations: 9 pubs.rsc.org
D Wang, J Zeng, W Xiang, M Yin, G Zhong… - … of Chromatography A, 2020 - Elsevier
A semi-automated online platform was established successfully for preliminary screening of potential active flavonoids of traditional Chinese medicines (TCMs) in multicomponent …
Number of citations: 11 www.sciencedirect.com
Y Dong, B Zhang, W Sun, Y Xing - Bioactive Food as Dietary Interventions …, 2019 - Elsevier
… Besides, other flavonoids, for example, the scutellarein and its glycosides in the leaves, dihydrobaicalein in the root, stem, and bark, and the prunetin, an isoflavone in the heartwood …
Number of citations: 23 www.sciencedirect.com

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